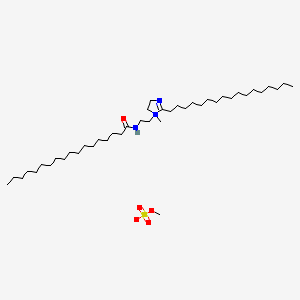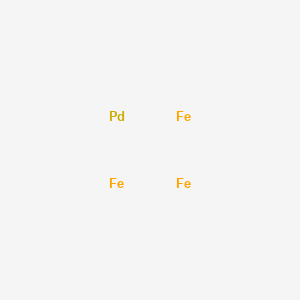
Iron;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;palladium is a compound that combines the properties of both iron and palladium. This compound is of significant interest due to its unique physical and chemical properties, which make it useful in various scientific and industrial applications. Iron is a well-known element with magnetic properties, while palladium is a precious metal known for its catalytic abilities. The combination of these two elements results in a compound that exhibits both magnetic and catalytic properties, making it valuable in fields such as materials science, catalysis, and nanotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron;palladium compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and electrochemical deposition. One common method involves the reduction of palladium salts in the presence of iron salts under controlled conditions. For example, palladium chloride and iron chloride can be reduced using a reducing agent such as sodium borohydride in an aqueous solution to form this compound nanoparticles .
Industrial Production Methods
On an industrial scale, this compound compounds are often produced using high-temperature reduction processes. These processes involve the reduction of palladium and iron oxides in a hydrogen atmosphere at elevated temperatures. The resulting alloy is then processed to achieve the desired particle size and distribution. This method is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Iron;palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both iron and palladium, which can participate in different reaction mechanisms.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The oxidation process typically occurs at elevated temperatures and results in the formation of iron and palladium oxides.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction of the metal salts.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can result in the formation of iron oxide and palladium oxide, while reduction can yield pure iron and palladium metals .
Aplicaciones Científicas De Investigación
Iron;palladium compounds have a wide range of scientific research applications due to their unique properties:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Biomedicine: this compound nanoparticles are explored for their potential use in medical applications, such as targeted drug delivery and magnetic resonance imaging (MRI) contrast agents.
Environmental Remediation: this compound compounds are used in environmental remediation processes, such as the removal of pollutants from water and air.
Mecanismo De Acción
The mechanism of action of iron;palladium compounds depends on their specific application. In catalysis, the compound’s effectiveness is attributed to the synergistic interaction between iron and palladium. Palladium facilitates the adsorption and activation of reactants, while iron provides additional catalytic sites and enhances the overall reactivity of the compound . In biomedical applications, the magnetic properties of this compound nanoparticles enable their use in targeted drug delivery, where an external magnetic field can guide the nanoparticles to specific locations in the body .
Comparación Con Compuestos Similares
Iron;palladium compounds can be compared with other similar compounds, such as iron;platinum and iron;nickel. These compounds share some similarities in terms of their magnetic and catalytic properties but also exhibit unique characteristics:
Propiedades
Número CAS |
12382-36-4 |
|---|---|
Fórmula molecular |
Fe3Pd |
Peso molecular |
273.95 g/mol |
Nombre IUPAC |
iron;palladium |
InChI |
InChI=1S/3Fe.Pd |
Clave InChI |
XGRNKUWUHMVYFH-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


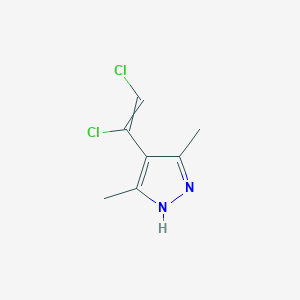
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

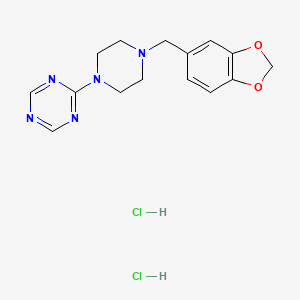
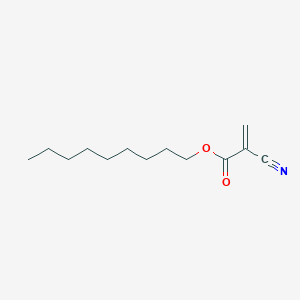
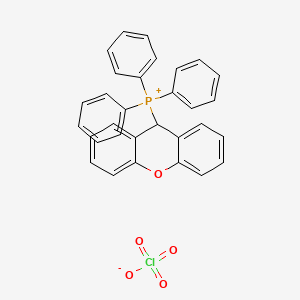
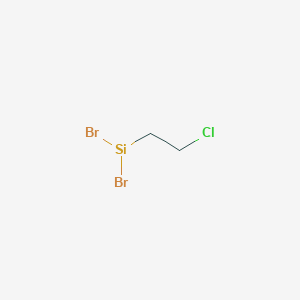
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
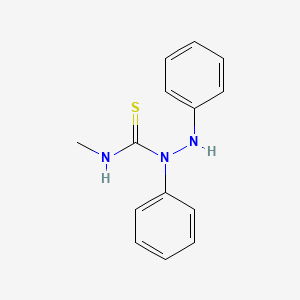
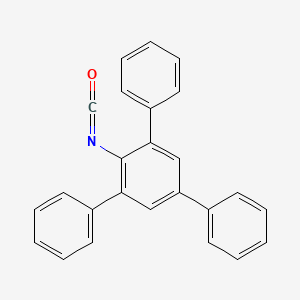
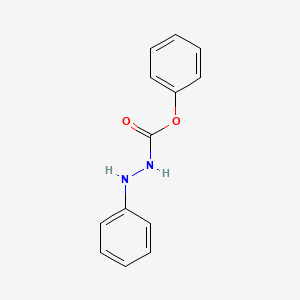

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
